molecular formula C25H27N3O5 B2661320 2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921793-35-3

2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2661320
CAS No.: 921793-35-3
M. Wt: 449.507
InChI Key: RFGUCEDHKDMKID-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a benzo[b][1,4]oxazepin scaffold fused with a 1,3-dioxoisoindolin-2-yl acetamide moiety. Its structure combines a seven-membered oxazepin ring substituted with isobutyl and dimethyl groups at position 5 and 3,3′, respectively, and a 4-oxo functional group. The acetamide linker connects this core to a 1,3-dioxoisoindoline fragment, which is a phthalimide-derived heterocycle. The compound’s stereoelectronic properties are influenced by the electron-withdrawing dioxoisoindolinyl group and the steric bulk of the isobutyl-dimethyl substitution pattern on the oxazepin ring .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-15(2)12-27-19-11-16(9-10-20(19)33-14-25(3,4)24(27)32)26-21(29)13-28-22(30)17-7-5-6-8-18(17)23(28)31/h5-11,15H,12-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGUCEDHKDMKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of isoindolinone and oxazepine moieties. Its molecular formula is C21H26N2O4C_{21}H_{26}N_{2}O_{4}, with a molecular weight of approximately 370.45 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Research indicates that compounds with similar structures often exhibit a range of biological activities through various mechanisms:

  • Anticonvulsant Activity : Some derivatives of isoindolinone compounds have shown efficacy in seizure models. For instance, studies on related compounds demonstrated their ability to inhibit seizure spread in maximal electroshock seizure tests .
  • Antitumor Properties : Compounds containing isoindolinone structures have been studied for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes or interference with DNA replication .
  • Antimicrobial Effects : Similar compounds have exhibited antimicrobial properties against bacteria and fungi. The structural features may enhance lipophilicity, improving membrane penetration and bioactivity .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

Activity Type Compound Tested Model Result
Anticonvulsant2-(1,3-Dioxoisoindolin-2-yl)-N-(4-oxo-thiazolidin)MES and sc-PTZ induced seizuresProtection against seizures
AntitumorIsoindolinone derivativesMCF-7 breast cancer cellsSignificant cytotoxicity compared to control
AntimicrobialVarious isoindolinone derivativesDisk diffusion methodActivity against Staphylococcus aureus

Case Studies

  • Anticonvulsant Evaluation : A study synthesized several derivatives based on the isoindolinone structure and evaluated them for anticonvulsant activity using the maximal electroshock seizure (MES) test. Results indicated that many derivatives provided significant protection against seizures, suggesting potential therapeutic applications in epilepsy .
  • Cytotoxicity Against Cancer Cells : Research involving isoindolinone-containing compounds showed varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 and HepG2. The structure-activity relationship (SAR) indicated that modifications to the side chains could enhance potency .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have indicated that compounds containing the isoindolinone moiety exhibit significant anticancer properties. The specific compound has shown effectiveness against several cancer cell lines. For example, its derivatives have been synthesized and tested for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties:
Research has demonstrated that related compounds possess notable antimicrobial activities. The presence of the dioxoisoindoline structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria and fungi . This suggests potential uses in developing new antibiotics or antifungal agents.

Biological Research Applications

Enzyme Inhibition Studies:
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies have shown that certain derivatives can inhibit cholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . This positions the compound as a candidate for further development in neuropharmacology.

Signal Transduction Pathways:
Investigations into the effects of this compound on cellular signaling pathways are ongoing. Preliminary data suggest that it may modulate pathways involved in inflammation and cellular stress responses, making it a potential therapeutic agent for inflammatory diseases .

Materials Science Applications

Polymer Chemistry:
The unique structural features of this compound allow it to be incorporated into polymer matrices. Research indicates that such polymers exhibit enhanced mechanical properties and thermal stability. This could lead to applications in creating advanced materials for aerospace or automotive industries .

Nanotechnology:
Incorporating this compound into nanocarriers for drug delivery systems is another promising application. Its ability to encapsulate therapeutic agents while improving their solubility and bioavailability makes it an attractive candidate for targeted drug delivery systems .

Case Studies

Case Study 1: Antitumor Activity Assessment
A study conducted on a series of isoindolinone derivatives showed that modifications at the N-acetamide position significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to increased apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Testing
In vitro tests of related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that substituents on the dioxoisoindoline core were critical for enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzooxazepin core distinguishes it from isoxazole- or diazepin-based analogues. This core may enhance binding to γ-secretase or serotonin receptors due to its rigidity and lipophilicity .
  • The 1,3-dioxoisoindolinyl group is conserved across analogues, suggesting a role in hydrogen bonding or π-π stacking interactions with biological targets .
  • Substituents like the isobutyl-dimethyl group on the oxazepin ring likely improve metabolic stability compared to smaller alkyl groups in other derivatives .

Functional Group Analysis

Acetamide Linker

The acetamide linker in the target compound is structurally analogous to derivatives in (e.g., compound 2-T, 15), which exhibit hydrogen-bonding interactions critical for kinase inhibition.

Oxazepin vs. Diazepin Cores

The benzo[b][1,4]oxazepin core in the target compound differs from the benzo[e][1,4]diazepin in compound 11p () by replacing one nitrogen with an oxygen atom. This substitution alters electron density and hydrogen-bonding capacity, which may influence selectivity toward protease vs. kinase targets .

Crystallographic and Computational Insights

  • Hydrogen-Bonding Patterns : Comparative graph-set analysis () suggests that the dioxoisoindolinyl group forms robust R₂²(8) motifs with adjacent amide protons, enhancing crystallinity compared to less polar analogues like IK () .

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